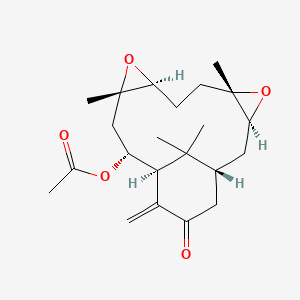
Hypoestoxide, Hypoestes rosea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hypoestoxide is a naturally occurring, cell-permeable diterpene found in Hypoestes rosea . It has anti-inflammatory properties and acts as a selective and direct inhibitor of IκB kinase . This compound prevents NF-κB activation and also inhibits the production of nitric oxide by IL-1β or IL-17 stimulated normal human chondrocytes .
Molecular Structure Analysis
Hypoestoxide is a diterpenoid with an empirical formula of C22H32O5 and a molecular weight of 376.49 . It contains a rigid “inside–outside” ring system decorated with an exocyclic enone, two epoxide moieties, and an acetate group .Chemical Reactions Analysis
Hypoestoxide has been shown to exhibit anti-inflammatory properties by acting as a selective and direct inhibitor of IκB kinase in TNF-α stimulated HeLa cells, thereby preventing NF-κB activation . It also inhibits the production of nitric oxide by IL-1β or IL-17 stimulated normal human chondrocytes .科学的研究の応用
Antiparasitic Effects
Hypoestoxide (HE) derived from Hypoestes rosea has shown significant antiparasitic effects. In studies involving mice, HE demonstrated potent activity against Plasmodium berghei, a parasite responsible for malaria. Despite showing weaker in vitro activity compared to standard antimalarial drugs like chloroquine, in vivo tests in mice revealed that HE required much lower doses to reduce parasitemia significantly (Ojo-Amaize et al., 2007).
Antioxidant Potential
Hypoestes rosea leaves have been evaluated for their antioxidant potential, particularly in mitigating oxidative stress in albino rats. The aqueous extract of Hypoestes rosea leaves showed effectiveness in reversing the effects of lead acetate-induced oxidative stress, suggesting its potential for therapeutic use in conditions involving oxidative stress (Uwikor et al., 2020).
Anti-inflammatory Activity
Hypoestoxide also exhibits anti-inflammatory properties. It has been shown to abrogate the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells and inhibit nitric oxide production in human chondrocytes. These findings suggest its potential use in treating inflammatory diseases (Ojo-Amaize et al., 2001).
Gastrointestinal Effects
Research on Hypoestes rosea highlights its potential in treating gastrointestinal issues. In ulcer-induced rats, the aqueous leaf extract of H. rosea demonstrated significant anti-secretory effects, suggesting a possible role in anti-ulcer therapies (Eja et al., 2022).
Nutritional Composition
The nutritional analysis of Hypoestes rosea reveals significant levels of vitamins and minerals, contributing to its potential health benefits. Its rich composition in vitamins C, B12, and E, along with minerals like Fe, Zn, and K, underlines its nutritional value and potential use in dietary supplements (Bassey et al., 2022).
Anti-Cancer Activity
Hypoestoxide's potential in cancer therapy is notable, especially in inhibiting tumor growth. Studies have shown its effectiveness against colon cancer in mice, indicating its promise as a chemotherapeutic agent (Ojo-Amaize et al., 2007).
Endocrine System Protection
Hypoestes rosea leaf extract has been observed to mitigate thyroid hormones disruption and protect the endocrine system in albino rats induced with lead acetate. This indicates its potential in safeguarding against endocrine disruptors (Uwikor et al., 2022).
作用機序
特性
CAS番号 |
88498-46-8 |
|---|---|
製品名 |
Hypoestoxide, Hypoestes rosea |
分子式 |
C22H32O5 |
分子量 |
376.5 g/mol |
IUPAC名 |
[(1R,3S,5S,8S,10S,12R,13S)-5,10,17,17-tetramethyl-14-methylidene-15-oxo-4,9-dioxatetracyclo[11.3.1.03,5.08,10]heptadecan-12-yl] acetate |
InChI |
InChI=1S/C22H32O5/c1-12-15(24)9-14-10-18-21(5,27-18)8-7-17-22(6,26-17)11-16(25-13(2)23)19(12)20(14,3)4/h14,16-19H,1,7-11H2,2-6H3/t14-,16+,17-,18-,19-,21-,22-/m0/s1 |
InChIキー |
HNPAHGHFONBTLV-UOAZVOCOSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC2(C(O2)CCC3(C(O3)CC4CC(=O)C(=C)C1C4(C)C)C)C |
SMILES |
CC(=O)OC1CC2(C(O2)CCC3(C(O3)CC4CC(=O)C(=C)C1C4(C)C)C)C |
正規SMILES |
CC(=O)OC1CC2(C(O2)CCC3(C(O3)CC4CC(=O)C(=C)C1C4(C)C)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] propanoate](/img/structure/B3067191.png)

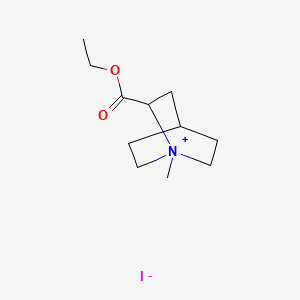
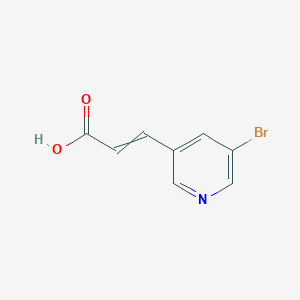

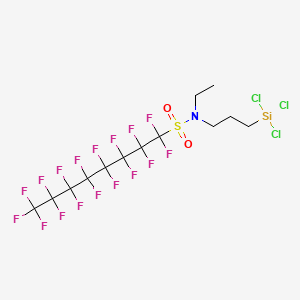
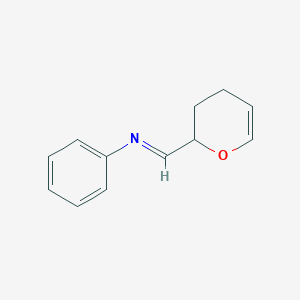
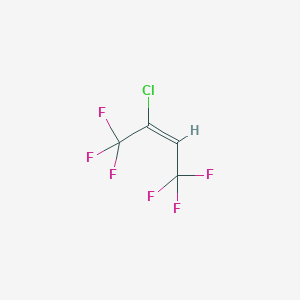
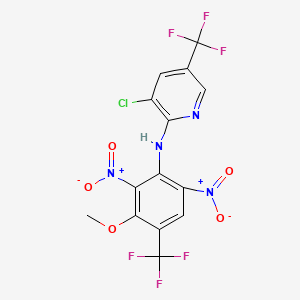
![4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride](/img/structure/B3067252.png)
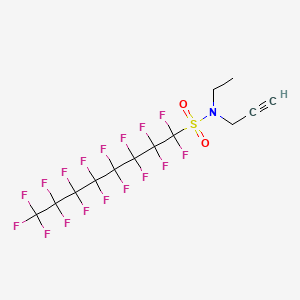
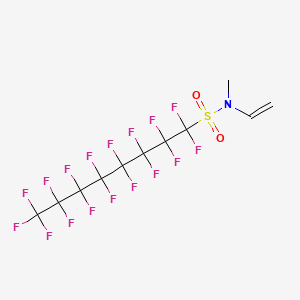
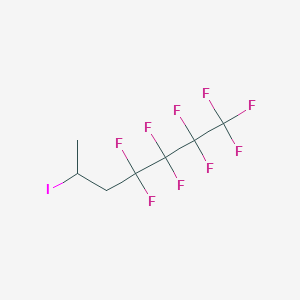
![4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione](/img/structure/B3067272.png)